molecular formula C14H18O5 B13700346 Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate

Cat. No.: B13700346
M. Wt: 266.29 g/mol
InChI Key: YBZJLSNJLVWMMG-UHFFFAOYSA-N
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Description

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate is an organic compound with the molecular formula C15H20O5. It is a white to yellow solid and is known for its unique chemical structure, which includes an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate can be synthesized through the esterification of 2-hydroxybenzoic acid with ethyl 2-acetoxy-3-methylbutanoate. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying ester reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The aromatic ring can also participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate is unique due to its combination of an ester group and an aromatic ring with a hydroxyl group. This structure provides it with distinct chemical properties and reactivity compared to other esters .

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 2-acetyloxy-3-(2-hydroxyphenyl)butanoate

InChI

InChI=1S/C14H18O5/c1-4-18-14(17)13(19-10(3)15)9(2)11-7-5-6-8-12(11)16/h5-9,13,16H,4H2,1-3H3

InChI Key

YBZJLSNJLVWMMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1O)OC(=O)C

Origin of Product

United States

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